Cas no 5469-33-0 ((Iodomethyl)cyclohexane)

(Iodomethyl)cyclohexane Chemical and Physical Properties
Names and Identifiers
-
- (IODOMETHYL)CYCLOHEXANE
- Cyclohexane, (iodomethyl)-
- Iodomethylcyclohexane
- (cyclohexyl)methyl iodide
- cis-1,2-cyclohexanedimethyliodide
- iodomethyl-cyclohexane
- Jodmethyl-cyclohexan
- NSC25316
- cyclohexylmethyl iodide
- (Iodomethyl )cyclohexane
- C7H13I
- CXHHAWACKSPTFF-UHFFFAOYSA-N
- 4784AJ
- AK126313
- SY027725
- SCHEMBL172670
- AKOS014115901
- EN300-7328452
- A870379
- NSC-25316
- DS-5186
- MFCD06410739
- FT-0716616
- CS-0155327
- 5469-33-0
- AC1131
- A1-03215
- DTXSID70282275
- DB-081383
- (Iodomethyl)cyclohexane
-
- MDL: MFCD06410739
- Inchi: 1S/C7H13I/c8-6-7-4-2-1-3-5-7/h7H,1-6H2
- InChI Key: CXHHAWACKSPTFF-UHFFFAOYSA-N
- SMILES: IC([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 224.00600
- Monoisotopic Mass: 224.00620g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 55.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 0
Experimental Properties
- Boiling Point: 213.3°C at 760 mmHg
- PSA: 0.00000
- LogP: 3.00170
(Iodomethyl)cyclohexane Security Information
- Hazard Statement: H227-H315-H319-H335
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
(Iodomethyl)cyclohexane Customs Data
- HS CODE:2903890090
- Customs Data:
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(Iodomethyl)cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K92175-0.25g |
(IODOMETHYL)CYCLOHEXANE |
5469-33-0 | 97% | 0.25g |
$276 | 2023-09-03 | |
abcr | AB443429-10g |
(Iodomethyl)cyclohexane, 95%; . |
5469-33-0 | 95% | 10g |
€590.50 | 2024-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU061-200mg |
(Iodomethyl)cyclohexane |
5469-33-0 | 95+% | 200mg |
345.0CNY | 2021-07-12 | |
Chemenu | CM253586-1g |
(Iodomethyl)cyclohexane |
5469-33-0 | 95% | 1g |
$*** | 2023-05-30 | |
TRC | I737695-500mg |
(Iodomethyl)cyclohexane |
5469-33-0 | 500mg |
$ 320.00 | 2022-06-04 | ||
Enamine | EN300-7328452-2.5g |
(iodomethyl)cyclohexane |
5469-33-0 | 95% | 2.5g |
$243.0 | 2023-05-29 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027725-0.1g |
(Iodomethyl)cyclohexane |
5469-33-0 | >97% | 0.1g |
¥48.00 | 2024-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU061-50mg |
(Iodomethyl)cyclohexane |
5469-33-0 | 95+% | 50mg |
137.0CNY | 2021-07-12 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027725-5g |
(Iodomethyl)cyclohexane |
5469-33-0 | >97% | 5g |
¥1270.00 | 2024-07-09 | |
abcr | AB443429-5 g |
(Iodomethyl)cyclohexane, 95%; . |
5469-33-0 | 95% | 5g |
€709.70 | 2023-04-22 |
(Iodomethyl)cyclohexane Related Literature
-
1. Iodo-azide adducts of exocyclic alkenes; structure and solvolysisRichard C. Cambie,Jeffrey L. Jurlina,Peter S. Rutledge,Paul D. Woodgate J. Chem. Soc. Perkin Trans. 1 1982 315
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Organoiodides Organoiodides
- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Organoiodides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on (Iodomethyl)cyclohexane
Recent Advances in the Application of (Iodomethyl)cyclohexane (CAS: 5469-33-0) in Chemical Biology and Pharmaceutical Research
(Iodomethyl)cyclohexane (CAS: 5469-33-0) is a versatile alkylating agent that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its cyclohexyl backbone and reactive iodomethyl group, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its utility in drug discovery, particularly in the development of novel therapeutic agents targeting cancer, infectious diseases, and neurological disorders. The unique reactivity of (iodomethyl)cyclohexane enables its use in diverse chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it a valuable tool for medicinal chemists.
One of the most notable applications of (iodomethyl)cyclohexane is its role in the synthesis of cyclohexyl-based prodrugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of prodrugs for targeted drug delivery systems. Researchers utilized (iodomethyl)cyclohexane to introduce cyclohexyl moieties into drug molecules, enhancing their lipophilicity and bioavailability. This approach has shown promise in improving the pharmacokinetic profiles of anticancer agents, particularly those with poor solubility. The study reported a significant increase in tumor uptake and reduced systemic toxicity in preclinical models, underscoring the potential of (iodomethyl)cyclohexane in oncology drug development.
In addition to its applications in prodrug design, (iodomethyl)cyclohexane has been employed in the development of novel radiopharmaceuticals. A recent publication in Nuclear Medicine and Biology detailed its use as a precursor for the synthesis of iodine-123 and iodine-131 labeled compounds. These radiolabeled analogs are being investigated for diagnostic and therapeutic purposes, particularly in the context of thyroid cancer and neurodegenerative diseases. The study highlighted the compound's stability under radiolabeling conditions and its ability to yield high-purity products, making it a preferred choice for radiopharmaceutical synthesis.
Another emerging area of research involves the use of (iodomethyl)cyclohexane in the construction of molecular probes for chemical biology studies. A 2024 paper in ACS Chemical Biology described its incorporation into activity-based probes for profiling enzyme activity in complex biological systems. The iodomethyl group's reactivity allows for selective labeling of active enzyme sites, enabling researchers to map enzymatic pathways and identify potential drug targets. This application has been particularly valuable in the study of proteases and kinases, which play critical roles in disease progression.
Despite its numerous advantages, challenges remain in the large-scale production and handling of (iodomethyl)cyclohexane. Recent advancements in synthetic methodologies, however, are addressing these issues. A 2023 study in Organic Process Research & Development reported an improved synthesis route that enhances yield and purity while minimizing hazardous byproducts. This development is expected to facilitate broader adoption of (iodomethyl)cyclohexane in industrial pharmaceutical applications.
In conclusion, (iodomethyl)cyclohexane (CAS: 5469-33-0) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its versatility in drug design, radiopharmaceutical development, and chemical probe construction positions it as a valuable asset in the pursuit of novel therapeutic strategies. Ongoing research efforts are likely to uncover additional applications and optimize its use in various biomedical contexts, further solidifying its role in advancing drug discovery and development.
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